2-(tert-Butyl)-4-fluoro-1H-indole
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Overview
Description
2-(tert-Butyl)-4-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of the tert-butyl and fluoro groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-fluoro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
tert-Butyl Protection: The formylated intermediate is then protected with a tert-butyl group using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Fluorination: Introduction of the fluoro group is achieved using n-BuLi as a base and DMF as an electrophile in anhydrous THF at -78°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
- **Oxidation
Properties
Molecular Formula |
C12H14FN |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
2-tert-butyl-4-fluoro-1H-indole |
InChI |
InChI=1S/C12H14FN/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,1-3H3 |
InChI Key |
JUNHMAXILMLDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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